molecular formula C11H9FN2O3S B1529330 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1410597-97-5

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No.: B1529330
CAS No.: 1410597-97-5
M. Wt: 268.27 g/mol
InChI Key: CLWUIECVWQIPHC-UHFFFAOYSA-N
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Description

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a fluorinated aromatic ring, and a sulfanylacetic acid moiety. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction. This is followed by the introduction of the fluorinated aromatic ring and the sulfanylacetic acid moiety through a series of substitution and coupling reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and the oxadiazole moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as:

    2-{[4-(5-Fluoro-2-methylphenyl)-5-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: This compound features a triazole ring instead of an oxadiazole ring, which can lead to different chemical and biological properties.

    2-Fluoro-3-(trifluoromethyl)benzoic acid: This compound has a similar fluorinated aromatic ring but lacks the oxadiazole and sulfanylacetic acid moieties, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

2-[[3-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S/c1-6-2-3-7(12)4-8(6)10-13-11(17-14-10)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWUIECVWQIPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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